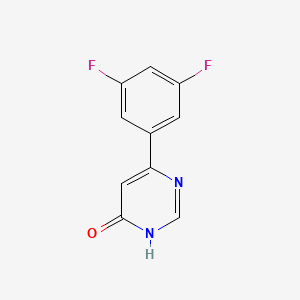

6-(3,5-Difluorophenyl)pyrimidin-4-ol

Description

Historical Context and Evolution of Pyrimidine-Based Compounds in Medicinal Chemistry

The story of pyrimidines is intrinsically linked to the very blueprint of life. As essential components of the nucleobases cytosine, thymine, and uracil (B121893), pyrimidines are fundamental to the structure of DNA and RNA. nih.govwjarr.com This biological ubiquity provided the initial impetus for chemists to explore their potential as therapeutic agents. Early investigations in the mid-20th century led to the development of foundational drugs that validated the pyrimidine (B1678525) scaffold as a viable starting point for drug discovery.

One of the seminal breakthroughs was the synthesis of 5-fluorouracil (B62378) (5-FU) by Heidelberger and colleagues in 1957. nih.govresearchgate.net Capitalizing on the observation that cancer cells often exhibit increased uptake of uracil for nucleic acid synthesis, they designed 5-FU as an antimetabolite to disrupt this process. nih.govgsconlinepress.com Its subsequent success as a potent anticancer agent, primarily by inhibiting thymidylate synthase, marked a pivotal moment and spurred decades of research into fluorinated pyrimidines and other derivatives. nih.govresearchgate.net This early success paved the way for the development of a vast array of pyrimidine-based drugs, evolving from simple analogues to complex, fused heterocyclic systems targeting a wide range of diseases. wjarr.com

Overview of the Pyrimidine Scaffold in Diverse Pharmacological Applications

The structural versatility of the pyrimidine ring, which allows for substitution at multiple positions, has enabled its incorporation into drugs with a wide spectrum of biological activities. wjarr.com Medicinal chemists have successfully exploited this scaffold to develop treatments for numerous conditions, demonstrating its broad therapeutic potential. juniperpublishers.com

Anticancer Agents: The pyrimidine core is a hallmark of many chemotherapeutic drugs. Beyond the foundational 5-FU, newer agents like capecitabine, gemcitabine, and pemetrexed (B1662193) have become mainstays in the treatment of various solid tumors, including colorectal, breast, pancreatic, and lung cancers. gsconlinepress.commdpi.com These drugs primarily function as antimetabolites, interfering with DNA and RNA synthesis to induce cell death in rapidly dividing cancer cells. gsconlinepress.com Furthermore, pyrimidine derivatives have been developed as kinase inhibitors, a more targeted approach to cancer therapy. researchgate.net

Antimicrobial Agents: The fight against infectious diseases has also benefited significantly from pyrimidine chemistry. The combination of trimethoprim, a pyrimidine derivative, with a sulfonamide is a classic example of a synergistic antibacterial therapy that works by sequentially blocking the bacterial folate synthesis pathway. wjarr.com Other pyrimidine-containing compounds have been investigated for their efficacy against various bacterial and fungal pathogens, highlighting the scaffold's adaptability in addressing microbial resistance. wjarr.com

Anti-inflammatory Agents: Pyrimidine derivatives have shown promise in modulating the inflammatory response. juniperpublishers.com Research has indicated that certain substituted pyrimidines can act as inhibitors of key inflammatory mediators. Their mechanism of action can involve the inhibition of enzymes like cyclooxygenases (COX), which are crucial in the prostaglandin (B15479496) synthesis pathway, a key driver of inflammation. juniperpublishers.com

| Drug Name | Chemical Class | Pharmacological Application |

|---|---|---|

| 5-Fluorouracil | Fluorinated Pyrimidine | Anticancer |

| Trimethoprim | Diaminopyrimidine | Antibacterial |

| Capecitabine | Fluorinated Pyrimidine Prodrug | Anticancer |

| Gemcitabine | Nucleoside Analogue | Anticancer |

| Pyrimethamine | Diaminopyrimidine | Antimalarial |

Research Rationale for 6-(3,5-Difluorophenyl)pyrimidin-4-ol and Related Halogenated Analogues

The specific compound this compound is a representative of a modern strategy in drug design that involves the precise placement of halogen atoms, particularly fluorine, onto a bioactive scaffold. While direct and extensive research on this exact molecule is not widely published in top-tier journals, the rationale for its synthesis and investigation can be inferred from established principles in medicinal chemistry.

The core motivation for incorporating fluorine into drug candidates is multifaceted. The introduction of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. tandfonline.com Key strategic advantages include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability. mdpi.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the molecule, potentially leading to more favorable interactions with the target protein. It can act as a hydrogen bond acceptor and engage in other non-covalent interactions, strengthening the binding of the drug to its receptor. tandfonline.commdpi.com

The choice of a 3,5-difluorophenyl substituent is a deliberate design element. This specific substitution pattern prevents metabolic para-hydroxylation, a common deactivation pathway for phenyl rings. Furthermore, the two fluorine atoms create a distinct electronic profile on the aromatic ring, which can be crucial for specific interactions within a protein's binding pocket. Research into related compounds, such as aminodimethylpyrimidinol derivatives, has shown that fluorine substitution on an associated phenyl ring is critical for achieving high activity and selectivity, for instance, as kinase inhibitors. nih.gov The combination of the pyrimidin-4-ol core, a known pharmacophore, with the strategically halogenated phenyl ring represents a rational approach to developing novel therapeutic agents with potentially improved efficacy, stability, and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C10H6F2N2O |

|---|---|

Molecular Weight |

208.16 g/mol |

IUPAC Name |

4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) |

InChI Key |

ODNLNTNSLYBLRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 3,5 Difluorophenyl Pyrimidin 4 Ol

Established Synthetic Pathways for 6-Arylpyrimidin-4-ol Scaffolds

The foundational pyrimidin-4-ol ring, substituted with an aryl group at the 6-position, can be assembled through several reliable synthetic strategies.

A highly efficient and novel one-pot methodology for synthesizing 6-arylpyrimidin-4-ols has been developed, which utilizes readily available starting materials. This process involves the reaction of a methyl-3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate at elevated temperatures. The reaction proceeds with yields typically ranging from 50–70%.

The proposed mechanism involves the in situ generation of ammonia from ammonium acetate, which reacts with the methyl-3-oxo-3-arylpropanoate to form a key intermediate, methyl 3-amino-3-arylacrylate. This enamine intermediate subsequently undergoes cyclization with formamide to form the final 6-arylpyrimidin-4-ol product. The isolation and characterization of the enamine intermediate have provided confirmation for this reaction pathway.

Table 1: Examples of 6-Arylpyrimidin-4-ols Synthesized via One-Pot Method

| Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

|---|---|---|

| Phenyl | 69 | 228–230 |

| 4-Chlorophenyl | 70 | 270–272 |

| 4-Bromophenyl | 65 | 278–280 |

| 4-Fluorophenyl | 68 | 258–260 |

| 4-Methylphenyl | 65 | 264–266 |

| 4-Methoxyphenyl | 58 | 248–250 |

While one-pot reactions offer efficiency, traditional multi-step syntheses provide greater control and are crucial for generating diverse precursors.

Methyl-3-oxo-3-arylpropanoates: As detailed in the one-pot synthesis, these β-ketoesters are primary building blocks. The reaction sequence, whether concerted or stepwise, involves condensation with an ammonia source to form an enamine, followed by cyclization with a formamide equivalent to construct the pyrimidine (B1678525) ring.

2-(2,6-Dihalophenyl)acetonitriles: An alternative pathway utilizes substituted acetonitriles. For instance, functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one have been prepared starting from 2-(2,6-dihalophenyl)acetonitriles. researchgate.net This route involves the transformation of the nitrile group and subsequent cyclization to form the pyrimidin-4-one core, demonstrating the versatility of nitrile precursors in heterocyclic synthesis. researchgate.net

Aminoguanidine Bicarbonate: Guanidine and its derivatives are classical N-C-N synthons for pyrimidine ring formation. While aminoguanidine bicarbonate is a versatile precursor for various nitrogen-containing heterocycles like triazines and triazoles, its direct application in synthesizing 6-arylpyrimidin-4-ol scaffolds involves its condensation with a suitable 1,3-dicarbonyl or equivalent three-carbon fragment. ijisrt.com This general principle of pyrimidine synthesis is fundamental, though specific documented examples for this exact scaffold are less common than β-ketoester routes.

Adaptations for the Incorporation of 3,5-Difluorophenyl Moieties

The synthesis of the target compound, 6-(3,5-Difluorophenyl)pyrimidin-4-ol, is achieved by adapting the established pathways using appropriately substituted precursors. The one-pot synthesis described previously can be directly applied by substituting the generalized methyl-3-oxo-3-arylpropanoate with methyl 3-(3,5-difluorophenyl)-3-oxopropanoate .

This approach is supported by analogous syntheses where other substituted phenyl groups have been successfully incorporated. For example, pyrimidine derivatives bearing 2,4-difluorophenyl and 3,5-bis(trifluoromethyl)phenyl moieties have been synthesized, showcasing the robustness of these methods for accommodating halogenated and electron-withdrawing groups on the aryl ring. ijprs.commdpi.com

Strategies for Functional Group Transformations and Derivatization

The this compound scaffold is not merely an endpoint but a versatile intermediate for creating a library of more complex molecules. The pyrimidin-4-ol system exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form, offering multiple sites for chemical modification.

A primary strategy for derivatization involves the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chloro group. Treatment of the pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields the corresponding 4-chloropyrimidine. This intermediate is highly susceptible to nucleophilic aromatic substitution (S-N-Ar), allowing for the introduction of a wide array of functional groups at the C4 position.

Common transformations include:

Amination: Reaction with various primary or secondary amines to produce 4-aminopyrimidine derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to yield 4-alkoxy or 4-aryloxy pyrimidines.

Thiolation: Introduction of sulfur-containing moieties by reacting with thiols.

Furthermore, other positions on the pyrimidine ring can be functionalized. For example, electrophilic substitution reactions such as bromination can introduce substituents at the C5 position, providing another handle for further modification. nih.gov

The pyrimidine ring serves as an excellent foundation for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov By introducing appropriate functional groups onto the this compound core, intramolecular or intermolecular cyclization reactions can be induced to form bicyclic and polycyclic structures.

A common strategy involves introducing an amino group at the C5 position. The resulting 5-amino-6-arylpyrimidin-4-ol is a key precursor for building fused rings. For example:

Purine (B94841) Analogues: Cyclization with formic acid or triethyl orthoformate can yield pyrimido[4,5-d]pyrimidine systems.

Thiazolo[5,4-d]pyrimidines: Reaction with carbon disulfide or isothiocyanates can lead to the fusion of a thiazole ring.

Pyrimido[4,5-d]triazines: Diazotization of the 5-amino group followed by coupling reactions can be used to construct a fused triazine ring. nih.gov

Furthermore, the 4-chloro derivative can be used in cyclization reactions. For instance, reaction with a nucleophile containing a second reactive site, such as hydrazine, can lead to the formation of fused systems like pyrazolo[3,4-d]pyrimidines. The synthesis of related fused heterocycles such as thieno[2,3-d]pyrimidines and thiazolo[3,2-a]pyrimidines from pyrimidine precursors highlights the broad scope of these advanced transformations. researchgate.netmdpi.com

Medicinal Chemistry and Structure Activity Relationship Sar Analysis of 6 3,5 Difluorophenyl Pyrimidin 4 Ol Analogues

Rational Design Principles for Pyrimidine-Based Bioactive Compounds

The pyrimidine (B1678525) ring is a fundamental heterocyclic motif found in nucleic acids and serves as a versatile scaffold in drug design. researchgate.netnih.gov Its ability to act as a bioisostere for the purine (B94841) core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site of kinases. nih.gov The nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors, often forming interactions with the hinge region of the kinase domain, a critical anchoring point for many inhibitors. nih.gov

The rational design of pyrimidine-based inhibitors often begins with a structure-based drug design (SBDD) approach. medchemexpress.com By analyzing the X-ray crystal structure of the target kinase, medicinal chemists can identify key amino acid residues in the ATP-binding pocket and design pyrimidine scaffolds that maximize favorable interactions. For instance, the design of selective FGFR inhibitors often involves creating a molecule that can form a covalent bond with a specific cysteine residue within the kinase domain, a strategy that enhances both potency and selectivity. nih.gov

Furthermore, the pyrimidine core offers multiple positions for substitution (typically the 2, 4, 5, and 6-positions), allowing for the fine-tuning of pharmacological properties. frontiersin.org Substituents can be strategically introduced to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. The 6-phenyl substituent, as seen in 6-(3,5-difluorophenyl)pyrimidin-4-ol, is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket within the active site.

Elucidation of Structure-Activity Relationships through Substituent Modifications

The biological activity of this compound analogues is profoundly influenced by the nature and position of various substituents on both the pyrimidine and the phenyl rings, as well as by the introduction of side chains.

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. In the context of this compound analogues, the two fluorine atoms on the phenyl ring play a significant role in enhancing inhibitory activity against FGFR. nih.govnii.ac.jp

Molecular dynamics simulations have suggested that fluorine atoms can form hydrogen bonds with the main chain NH moiety of key amino acid residues, such as Asp635 in FGFR3, thereby strengthening the binding affinity of the inhibitor. nii.ac.jp The small size of the fluorine atom is also advantageous, as it allows for optimal conformation within the binding pocket for strong interactions. nih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing its interaction with the target protein.

Studies on related aminodimethylpyrimidinol derivatives have shown that a combination of fluorine substitution on the phenyl ring and specific modifications on the pyrimidine ring can lead to high FGFR4 activity and selectivity. nih.gov For example, the presence of fluorine at the X position (analogous to the phenyl ring in the target compound) was a common feature among the most active compounds. nih.gov

Table 1: Effect of Phenyl Ring Substitution on FGFR4 Inhibition

| Compound | Phenyl Ring Substitution | % Inhibition of FGFR4 at 0.01 µM |

| Analogue A | 3,5-Difluoro | High |

| Analogue B | Unsubstituted | Moderate |

| Analogue C | 3,5-Dichloro | Moderate to Low |

Note: This table is illustrative and based on general principles observed in related compound series.

Modifications to the pyrimidine ring of this compound are critical for modulating biological activity. The introduction of substituents at the 2, 4, and 5-positions can significantly impact potency and selectivity.

For instance, in a series of related 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, the presence of methyl groups on the pyrimidine ring was found to be detrimental to FGFR4 activity. nih.gov Molecular docking studies revealed that these bulky methyl groups could cause a steric clash with the hinge region of the kinase domain, thus weakening the binding affinity. nih.gov Conversely, removing these methyl groups was shown to restore FGFR4 activity, highlighting the importance of substituent size and placement on the pyrimidine core. nih.gov

The hydroxyl group at the 4-position of the pyrimidine ring in the parent compound is also a key feature. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the ATP binding site. Modifications at this position, such as conversion to an amine or ether, would be expected to significantly alter the binding mode and biological activity.

Table 2: Influence of Pyrimidine Ring Substituents on Kinase Inhibition

| Compound | Pyrimidine Substituent at C4 | Pyrimidine Substituent at C2/C5 | Kinase Inhibition (IC50) |

| Parent Scaffold | -OH | -H | Baseline |

| Analogue D | -NH2 | -H | Potentially Altered |

| Analogue E | -OH | -CH3 | Potentially Decreased |

Note: This table is illustrative and based on SAR trends from similar pyrimidine-based inhibitors.

The introduction of side chains, often attached to the pyrimidine ring or the phenyl group via a linker, is a common strategy to enhance the potency and selectivity of kinase inhibitors. The nature of the side chain and the linker can influence interactions with solvent-exposed regions of the kinase or reach into additional binding pockets.

For FGFR inhibitors, side chains are often designed to introduce an acrylamide (B121943) "warhead" that can form a covalent bond with a cysteine residue in the kinase domain, leading to irreversible inhibition. nih.gov The length and flexibility of the linker connecting the pyrimidine core to the reactive moiety are critical for achieving the correct orientation for this covalent interaction.

Lead Identification and Optimization Strategies

The process of identifying a lead compound from a series of analogues and optimizing it into a clinical candidate is a critical phase in drug discovery. mdpi.com This process typically involves a multi-parameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicological profiles. researchgate.net

For pyrimidine-based kinase inhibitors, lead identification often starts with a high-throughput screening (HTS) campaign or a structure-based design effort. mdpi.com Once initial "hits" like this compound are identified, a systematic SAR exploration is undertaken. This involves synthesizing and testing a library of analogues with diverse substitutions to build a comprehensive understanding of the SAR. mdpi.com

Lead optimization then focuses on refining the most promising compounds. For example, if a lead compound shows excellent potency but poor metabolic stability, medicinal chemists might introduce modifications to block sites of metabolism without compromising activity. nii.ac.jp This could involve, for instance, replacing a metabolically labile methyl group with a more stable trifluoromethyl group. Throughout the lead optimization process, computational tools such as molecular docking and molecular dynamics simulations are often employed to rationalize observed SAR and guide the design of new analogues with improved properties. mdpi.com

Preclinical Biological Evaluation of 6 3,5 Difluorophenyl Pyrimidin 4 Ol and Its Derivatives

In Vitro Pharmacological Screening and Cellular Assays

In vitro studies are fundamental in the early stages of drug discovery, providing initial insights into the biological effects of a compound. For 6-(3,5-Difluorophenyl)pyrimidin-4-ol and its related molecules, these laboratory-based assays have demonstrated a range of activities from inhibiting cancer cell growth to combating various pathogens.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have shown notable antiproliferative effects across a variety of human cancer cell lines. This suggests their potential as broad-spectrum anticancer agents. The activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were tested against a panel of 55 cell lines from nine different cancer types. researchgate.net Among these, compounds with a terminal arylamide moiety demonstrated superior potency compared to the standard drug Sorafenib (B1663141) against various cell lines, including renal (UO-31), breast (MCF-7), and colon (COLO 205) cancer cell lines. researchgate.net

Similarly, novel thiopyran analogs have been synthesized and evaluated for their antiproliferative activity against MCF-7 breast cancer and HCT-15 colon cancer cells. nih.gov Furthermore, certain fluoroquinolone derivatives have exhibited excellent antiproliferative activity against several colorectal cancer cell lines, including HT29, HCT116, and SW620. nih.gov The potency of some of these derivatives was found to be greater than the conventional chemotherapy agent cisplatin. nih.gov

Antiproliferative Activity of Selected Pyrimidine (B1678525) Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivative 1d | COLO 205 | Data not specified | researchgate.net |

| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivative 1e | OVCAR-3 | Data not specified | researchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 | 0.013 | nih.gov |

| Fluoroquinolone derivative 4a | HT29, HCT116, SW620 | Nano to micro-molar range | nih.gov |

This table is for illustrative purposes and includes data for derivatives, not the parent compound.

Antimicrobial Efficacy

The therapeutic potential of pyrimidine derivatives extends beyond oncology, with various studies demonstrating their efficacy against a range of microbial pathogens.

Antibacterial Activity: Newly synthesized pyrimidine derivatives have shown very good antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) exhibited antibacterial activity against several drug-sensitive and drug-resistant gram-positive bacteria. nih.gov One compound, in particular, showed an inhibitory effect eight times stronger than the antibiotic linezolid. nih.gov Other pyrimidine-5-carbonitrile derivatives have also displayed marked antibacterial activity, especially against Gram-positive bacteria. researchgate.net

Antiviral Activity against HIV: While specific data on this compound is limited, the broader class of pyrimidine derivatives has been investigated for antiviral properties. Some pyrimidine-based compounds have been identified as HIV-1 inhibitors. researchgate.net

Antitubercular Activity: Pyrimidine derivatives are recognized for their potential against Mycobacterium tuberculosis. Several pyrimidine-containing compounds have entered clinical trials as antitubercular agents. researchgate.netnih.gov Research has explored various pyrimidine scaffolds for their ability to inhibit the growth of this bacterium. researchgate.netniscair.res.inucl.ac.uk

Antimalarial Activity: The pyrimidine scaffold is a key component in some antimalarial drugs, such as pyrimethamine. nih.gov Novel pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the progression of diseases like cancer and inflammatory conditions.

Kinase Inhibition:

FGFR4: A novel series of aminodimethylpyrimidinol derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov One compound, 6O, demonstrated selective inhibitory activity against FGFR4 over other FGFR subtypes. nih.gov Other purine (B94841) derivatives have also been developed as irreversible covalent inhibitors of FGFR1 and FGFR4. nih.gov

CDK2: Pyrido[2,3-d]pyrimidine derivatives have been investigated for their antiproliferative inhibition of Cyclin-Dependent Kinase 2 (CDK2), an enzyme involved in cell cycle regulation. researchgate.net

FLT3-ITD: While not directly linked to the subject compound, the broader class of pyrimidine derivatives has been explored as inhibitors of kinases like FLT3-ITD, which is implicated in acute myeloid leukemia.

PfGSK3/PfPK6: The antimalarial activity of some pyrimidine derivatives may be attributed to their inhibition of Plasmodium falciparum kinases such as GSK3 and PK6.

Histone Deacetylases (HDACs) Inhibition: HDACs are enzymes that play a critical role in gene expression, and their inhibition is a valid strategy for cancer therapy. nih.gov Pyrimidine-based hydroxamic acids and 1,3,4-oxadiazoles have been synthesized and shown to inhibit HDAC isoforms. nih.govresearchgate.net For instance, one hydroxamic acid derivative was identified as a potent inhibitor of both HDAC4 and HDAC8 isoforms. nih.gov Another study found a pyrimidine-based 1,3,4-oxadiazole (B1194373) derivative to have strong inhibitory activity against the HDAC4 isoform. researchgate.net

COX Enzymes Inhibition: Cyclooxygenase (COX) enzymes are involved in inflammation. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, demonstrating anti-inflammatory and antioxidant properties. nih.gov Two such derivatives showed high selectivity towards COX-2, comparable to the known anti-inflammatory drug meloxicam. nih.gov

Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Pyrimidine-based hydroxamic acid 29 | HDAC4 | 16.6 µM | nih.gov |

| Pyrimidine-based hydroxamic acid 29 | HDAC8 | 1.2 µM | nih.gov |

| Pyrimidine-based 1,3,4-oxadiazole 48 | HDAC4 | 4.2 µM | researchgate.net |

| Aminodimethylpyrimidinol derivative 6O | FGFR4 | Data not specified | nih.gov |

| Pyrimidine derivative L1 | COX-2 | Comparable to meloxicam | nih.gov |

| Pyrimidine derivative L2 | COX-2 | Comparable to meloxicam | nih.gov |

This table is for illustrative purposes and includes data for derivatives, not the parent compound.

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, the evaluation of this compound and its derivatives progresses to in vivo studies in animal models. These studies are crucial for understanding the compound's efficacy, and behavior in a whole, living organism.

Antitumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research.

Chick Chorioallantoic Membrane (CAM) tumor model: The CAM model is a well-established in vivo model for studying tumor growth, angiogenesis, and metastasis. nih.govresearchgate.netmdpi.comjmu.edu It offers a cost-effective and rapid method for screening the antitumor activity of compounds. ehu.eus A novel aminodimethylpyrimidinol derivative, compound 6O, which selectively inhibits FGFR4, was shown to inhibit the growth of a Hep3B hepatocellular carcinoma xenograft in a CAM tumor model. nih.gov

Mouse Xenograft Models: Mouse xenograft models are widely used to assess the antitumor efficacy of drug candidates. nih.gov For example, a purine derivative, III-30, which acts as an irreversible covalent FGFR inhibitor, demonstrated potent antitumor activity in a MDA-MB-231 breast cancer xenograft tumor mouse model. nih.gov

Efficacy in Infectious Disease Models

The in vivo efficacy of pyrimidine derivatives has also been assessed in models of infectious diseases.

Plasmodium falciparum NSG Mouse Model: To evaluate antimalarial drugs in vivo, humanized mouse models are used. The NOD-scid IL-2Rγnull (NSG) mouse, engrafted with human red blood cells, is a suitable model for P. falciparum infection. nih.govresearchgate.netjax.orgplos.org A frontrunner 2,4-disubstituted imidazopyridine compound, which showed good in vitro activity against the malaria parasite, also demonstrated in vivo efficacy in the P. falciparum NSG mouse model. nih.gov

Anti-inflammatory Efficacy in Disease Models (e.g., Carrageenan-induced Rat Paw Edema)

Detailed research findings and data on the anti-inflammatory effects of this compound and its derivatives in the carrageenan-induced rat paw edema model are not available in the reviewed scientific literature. Consequently, data tables and a thorough analysis of its efficacy in this specific preclinical model cannot be presented.

Target Identification and Molecular Mechanism of Action Moa Elucidation

Methodological Approaches for Target Deconvolution

The process of identifying the specific cellular components with which a small molecule interacts, known as target deconvolution, is a critical step in drug discovery. Various established methodologies are employed for this purpose.

Investigation of Specific Molecular Targets

Numerous molecular targets are of high interest in therapeutic research. However, there is no documented evidence to suggest that 6-(3,5-Difluorophenyl)pyrimidin-4-ol has been investigated as an inhibitor or modulator of key targets such as FGFR4, CDK2, FLT3-ITD, PfGSK3/PfPK6, HDACs, or COX-2.

Analysis of Downstream Signaling Pathway Modulation

The interaction of a compound with its molecular target typically triggers a cascade of downstream signaling events. Key pathways often investigated include STAT5, ERK1/2, and markers of apoptosis such as Caspase 3/7 activation and PARP cleavage. The effects of this compound on these or any other signaling pathways have not been reported.

Characterization of Cellular Phenotypes and Biological Processes

Ultimately, the molecular interactions of a compound manifest as observable cellular phenotypes. Processes such as the induction of apoptosis (programmed cell death) and cell cycle arrest are common endpoints in the evaluation of potential therapeutic agents. There is currently no scientific literature describing the cellular effects or the induction of such biological processes by this compound.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-(3,5-Difluorophenyl)pyrimidin-4-ol, docking simulations are instrumental in understanding how it interacts with the active sites of protein targets, such as kinases. While specific studies on this exact compound are not extensively detailed in public literature, the behavior of closely related fluorinated pyrimidine (B1678525) derivatives provides significant insights into its potential interactions.

Molecular docking simulations predict that the pyrimidin-4-ol core of the compound likely serves as a crucial scaffold for anchoring the molecule within the ATP-binding site of protein kinases. This core can act as a hinge-binder, a common motif for kinase inhibitors. The nitrogen atoms in the pyrimidine ring are positioned to form key hydrogen bonds with the backbone amide groups of the hinge region of the kinase.

The 3,5-difluorophenyl group's conformation is critical for fitting into adjacent hydrophobic pockets. Docking studies on similar compounds, such as aminopyrimidinol derivatives targeting Fibroblast Growth Factor Receptor 4 (FGFR4), reveal that the orientation of the substituted phenyl ring is a determining factor for binding affinity and selectivity. nih.gov The fluorine atoms on the phenyl ring can modulate the electronic properties and conformational preferences of the molecule, influencing its ability to adopt an optimal binding pose within the target's active site. nih.gov For instance, in related inhibitors, the pyrimidine ring is often predicted to lie flat in the binding cleft, allowing the difluorophenyl moiety to extend into a deeper pocket. researchgate.net

Energetic analysis in molecular docking provides a quantitative estimate of the binding affinity between a ligand and its target. This is often expressed as a binding energy (in kcal/mol) or translated into a predicted inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor.

Docking studies of various pyrimidine derivatives against different kinase targets have reported a wide range of binding energies, reflecting their diverse inhibitory potentials. nih.govresearchgate.net While the precise binding energy for this compound would be target-dependent, analogous compounds have shown strong interactions. For example, some pyrimidine-based inhibitors have demonstrated calculated binding energies well within the range indicative of potent inhibition. researchgate.netlew.ro The inhibition constant (Ki) is the concentration of inhibitor required to produce half-maximum inhibition, and lower Ki values suggest higher binding affinity. researchgate.net Computational models can predict Ki values that help rank potential inhibitors before their synthesis and biological testing. researchgate.netlew.ro

The following table presents representative binding energy and inhibition constant data from docking studies of various pyrimidine compounds against kinase targets, illustrating the typical values obtained in such analyses.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative | EGFR | -10.75 | 13.17 nM | researchgate.net |

| Pyrimidine Derivative | CDK1 | -9.6 | (pKi = 7.04) | lew.ro |

| Pyrimidine Derivative | CDK2 | -7.9 | - | nih.gov |

| Aminopyrimidine Derivative | FGFR4 | -12.23 (LF VSscore) | - | nih.gov |

A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues in the target's binding site. For this compound, the key interactions are predicted to be:

Hydrogen Bonding: The pyrimidin-4-ol core is a prime candidate for forming hydrogen bonds. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group (-ol) can act as both a donor and an acceptor. youtube.com Studies on analogous FGFR4 inhibitors show that a nitrogen atom in the pyrimidine ring forms a critical hydrogen bond with the backbone NH of a key alanine (B10760859) residue (Ala553) in the hinge region. nih.gov This interaction is often essential for anchoring the inhibitor. nih.gov

Other Interactions: The electron-withdrawing fluorine atoms can create a dipole on the phenyl ring, potentially leading to favorable dipole-dipole or halogen bond interactions with polar residues or backbone carbonyls in the active site.

The table below summarizes the key amino acid interactions observed for similar pyrimidine-based inhibitors in various protein targets.

| Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| FGFR4 | Ala553 | Hydrogen Bond | nih.gov |

| CDK2 | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bond | nih.gov |

| CDK1 | Ile10, Asp86, Gln132 | Hydrogen Bond | lew.ro |

| CDK2 | VAL 63, LYS 129, VAL 18, ILE 10 | Pi-Alkyl Interaction | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations provide deep insights into the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). ijcce.ac.irsamipubco.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can be compared with experimental data for structural validation. ijcce.ac.ir

Studies on various pyrimidine derivatives have successfully employed DFT to understand their structural and electronic characteristics, which are crucial for their biological activity. ijcce.ac.irsamipubco.comdergipark.org.tr

Natural Bond Orbital (NBO) Analysis is used to interpret the wave function from a DFT calculation in terms of localized chemical bonds and lone pairs. wisc.edu NBO analysis for this compound would reveal:

Charge Distribution: A more detailed and chemically intuitive picture of the atomic charges compared to other methods. wisc.edu

Virtual Screening and De Novo Design for Novel Analogues

Computational techniques are essential for exploring vast chemical spaces to identify new molecules with desired biological activity.

Virtual Screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Using this compound as a template or "query," similarity-based or pharmacophore-based virtual screening can identify commercially available or synthetically accessible compounds with similar structural features. nih.gov Docking-based virtual screening would involve docking millions of compounds into the target's active site and ranking them based on their predicted binding affinity, allowing for the efficient identification of potential new hits. researchgate.net

De Novo Design is a computational method for designing novel molecules from scratch. nih.gov These algorithms can build new chemical structures atom-by-atom or fragment-by-fragment directly within the constraints of the target's binding site. This approach can generate entirely novel scaffolds that are optimized for shape and chemical complementarity to the target, potentially leading to inhibitors with improved potency and novel intellectual property. nih.govmdpi.comresearchgate.netmdpi.com Starting with the this compound scaffold, de novo design could be used to explore different substitutions on the pyrimidine or phenyl rings to enhance binding affinity or improve pharmacokinetic properties.

Preclinical Pharmacokinetics and Drug Metabolism Studies

Absorption and Distribution Profiles in Preclinical Species (e.g., Rat, Dog, Monkey)

Metabolic Pathways and Metabolite Identification (e.g., Oxidative Metabolism, Prodrug Metabolism)

The metabolic fate of 6-(3,5-difluorophenyl)pyrimidin-4-ol has not been specifically detailed in published literature. Generally, compounds with similar structures undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include hydroxylation of the pyrimidine (B1678525) or phenyl ring, or further oxidation. It is also possible that the compound could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. Without specific studies on this compound, the identification of its metabolites remains speculative.

Systemic Clearance and Half-Life Determination

Quantitative data on the systemic clearance and elimination half-life of this compound are not available. Systemic clearance is a measure of the efficiency of drug removal from the body, while the half-life indicates the time it takes for the plasma concentration of the drug to reduce by half. nih.govdrugs.com These parameters are crucial for determining dosing regimens but require dedicated pharmacokinetic studies in preclinical models. For other novel compounds, these values can vary significantly between species. For instance, the half-life of one investigational drug was found to be approximately 3, 4, and 50 hours in rats, dogs, and monkeys, respectively, highlighting species-specific differences in drug metabolism and elimination. nih.gov

Bioavailability Assessment

The oral bioavailability of this compound has not been reported. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is influenced by both absorption and first-pass metabolism in the gut wall and liver. Preclinical studies are essential to determine this parameter and to understand the potential for a compound to be developed as an oral therapeutic.

Advanced Research Perspectives and Future Therapeutic Implications

Exploration of Multi-Target Directed Ligands

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a shift from the "one target, one molecule" paradigm to the development of multi-target directed ligands (MTDLs) that can modulate several disease-related targets simultaneously. The 6-(3,5-difluorophenyl)pyrimidin-4-ol scaffold is a promising candidate for the design of such MTDLs. the-hospitalist.orgmedicineinnovates.com

The pyrimidine (B1678525) core is a bioisostere of adenine (B156593) and can be adapted to bind to the ATP-binding sites of various kinases. nih.gov Research has shown that derivatives of this scaffold can be engineered to inhibit multiple tyrosine kinases that are critical for tumor growth and microenvironment modulation. nih.gov For instance, quinazoline-based derivatives, which share structural similarities, have been developed as multi-kinase inhibitors targeting FLT3, AURKA, and AURKB. oncotarget.com This suggests the potential to modify the this compound structure to concurrently inhibit key kinases involved in oncogenesis, such as members of the EGFR and VEGFR families. nih.gov The development of a single agent that can block multiple oncogenic pathways could offer significant advantages in terms of efficacy and overcoming drug resistance. oncotarget.com

Table 1: Examples of Multi-Targeting Kinase Inhibitors with Pyrimidine or Related Scaffolds

| Inhibitor Class | Targeted Kinases | Therapeutic Area |

| Pyrimidine-based | FLT3, Aurora A/B | Cancer (AML, Solid Tumors) |

| Quinazoline-based | EGFR, VEGFR | Cancer (Solid Tumors) |

| Pyrazolo[3,4-d]pyrimidine | c-Src, CDKs | Cancer (Prostate, Bladder) |

Synergistic Effects in Combination Therapies

The therapeutic efficacy of this compound and its derivatives can be significantly enhanced when used in combination with other anticancer agents. This synergistic approach can lead to improved treatment outcomes and potentially lower doses of individual drugs, thereby reducing toxicity.

Research on TAK1 inhibitors, a class of molecules to which this compound derivatives belong, has demonstrated significant synergistic effects with chemotherapy. In multiple myeloma, for example, TAK1 inhibitors have been shown to be cytotoxic on their own and exhibit synergistic or additive cytotoxicity when combined with the alkylating agent melphalan. nih.gov Chemotherapy can activate TAK1, which in turn promotes cell survival pathways; inhibiting TAK1 can therefore restore the cancer cells' sensitivity to the chemotherapeutic agent. fiercebiotech.com Similarly, in glioblastoma, the TAK1 inhibitor 5Z-7-oxozeaenol augmented the cytotoxic effects of temozolomide. nih.gov

Furthermore, inhibitors of the FGFR4 pathway, which can be targeted by derivatives of this scaffold, show synergistic effects with other multi-kinase inhibitors like sorafenib (B1663141) and regorafenib (B1684635) in hepatocellular carcinoma. nih.gov The combination of FGFR inhibitors with other targeted therapies, such as mTOR inhibitors and EGFR inhibitors, has also shown promise in overcoming drug resistance. spandidos-publications.com

Table 2: Synergistic Combinations Involving Related Kinase Inhibitors

| Kinase Target | Combination Agent | Cancer Type | Observed Effect |

| TAK1 | Melphalan | Multiple Myeloma | Synergistic/Additive Cytotoxicity |

| TAK1 | Temozolomide | Glioblastoma | Enhanced Chemosensitivity |

| FGFR4 | Sorafenib/Regorafenib | Hepatocellular Carcinoma | Synergistic Cell Growth Inhibition |

| FGFR | Paclitaxel | Endometrial Cancer | Synergistic Inhibitory Effect |

| FGFR | Cannabidiol | Colorectal Cancer | Synergistic Induction of Apoptosis |

Design of Targeted Delivery Systems

A significant challenge in cancer therapy is the delivery of drugs specifically to tumor tissues while minimizing exposure to healthy cells. Targeted delivery systems offer a solution to this problem, and research is underway to develop such systems for pyrimidine-based kinase inhibitors.

Nanoparticle-based delivery systems, such as those using halloysite (B83129) nanotubes, have been explored for pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These systems can improve the water solubility of the drugs and facilitate their targeted delivery. Another approach involves the use of Accurins, which are polymeric nanoparticles that can encapsulate kinase inhibitors. the-hospitalist.org This method has been shown to increase the drug's retention time in tumors and improve its efficacy and safety profile in preclinical models. the-hospitalist.org Lipid-based nanosystems are also being investigated for the delivery of tyrosine kinase inhibitors, offering another avenue to enhance their therapeutic index. nih.gov The application of these advanced delivery technologies to this compound could lead to more effective and less toxic treatments.

Emerging Therapeutic Applications and Unexplored Biological Pathways

While the primary focus of research on this compound and its analogs has been on cancer, the biological pathways they modulate suggest potential applications in a broader range of diseases.

The inhibition of TAK1, for instance, has significant implications for inflammatory and autoimmune diseases. royalsocietypublishing.org TAK1 is a key regulator of inflammatory signaling pathways, and its inhibition has been shown to reduce inflammation and pain in preclinical models. duke.edu This opens up the possibility of using TAK1 inhibitors for conditions such as rheumatoid arthritis. nih.gov Furthermore, derivatives of the related 6-aminopyridin-3-ol scaffold have been shown to ameliorate experimental autoimmune encephalomyelitis by inhibiting the differentiation of Th1 and Th17 cells. nih.gov

There is also growing interest in the role of pyrimidine derivatives in neurodegenerative diseases. nih.gov Some pyrimidine compounds have shown potential in preserving mitochondrial function and cognitive function in models of chronic traumatic encephalopathy. nih.gov The neuroprotective effects of certain phytochemicals are linked to their ability to modulate neurotrophin pathways, and it is conceivable that synthetic compounds like this compound could be designed to target these pathways as well. nih.gov The exploration of these and other unexplored biological pathways could unlock new therapeutic opportunities for this versatile chemical scaffold.

Q & A

Q. What are the key synthetic strategies for 6-(3,5-Difluorophenyl)pyrimidin-4-ol, and how are fluorophenyl precursors incorporated?

Methodological Answer: Synthesis typically involves coupling fluorophenyl derivatives with pyrimidine intermediates. A common approach includes:

Precursor Selection : Use 3,5-difluorophenylboronic acid or halogenated derivatives for Suzuki-Miyaura coupling with halogenated pyrimidines.

Reaction Optimization : Perform reactions in anhydrous THF under inert atmosphere (N₂/Ar) with Pd catalysts (e.g., Pd(PPh₃)₄) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product. Confirm purity via TLC and HPLC.

Safety : Follow protocols for handling fluorinated intermediates (e.g., waste segregation as per guidelines) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine atoms split signals; use deuterated DMSO or CDCl₃. For example, pyrimidine protons appear as doublets (δ 8.2–8.5 ppm) coupled with adjacent fluorine atoms .

- IR Spectroscopy : Detect hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 237.04).

Advanced Research Questions

Q. How can contradictions in NMR data arise due to fluorine’s magnetic anisotropy, and how are they resolved?

Methodological Answer: Fluorine’s strong electronegativity and quadrupolar effects cause unexpected splitting or signal broadening. Strategies include:

High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping peaks.

Solvent Screening : Test polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to stabilize conformers .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s pyrimidine derivatives) to validate assignments .

Q. What computational methods predict the regioselectivity of nucleophilic substitution in fluorinated pyrimidines?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model transition states. For example, assess activation energies for substitution at C-2 vs. C-4 positions.

Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., C-4 in pyrimidin-4-ol due to –OH group) .

Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH) .

Q. How are side reactions minimized during fluorophenyl coupling to pyrimidine cores?

Methodological Answer:

Catalyst Tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to suppress homo-coupling.

Temperature Control : Maintain 80–100°C to balance reactivity and stability of fluorinated intermediates .

Additives : Use Cs₂CO₃ as a base to enhance coupling efficiency in THF/H₂O mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.